molecular formula C14H10Cl2O B3177959 2,2-Dichloro-1,2-diphenylethanone CAS No. 31315-51-2

2,2-Dichloro-1,2-diphenylethanone

Cat. No.: B3177959
CAS No.: 31315-51-2
M. Wt: 265.1 g/mol
InChI Key: LBPIFDSXYXHYFH-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,2-diphenylethanone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzoin, where the hydroxyl group is replaced by two chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1,2-diphenylethanone can be synthesized through several methods. One common method involves the chlorination of benzoin using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale chlorination reactors where benzoin is treated with chlorinating agents under controlled temperature and pressure conditions. The product is then isolated and purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dichloro-1,2-diphenylethanone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,2-diphenylethanone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Benzoin: The parent compound, which lacks the chlorine atoms.

    2-Chloro-1,2-diphenylethanone: A mono-chlorinated derivative.

    2,2-Dichloro-1,2-diphenylethanedione: An oxidized form of the compound.

Uniqueness

2,2-Dichloro-1,2-diphenylethanone is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

2,2-dichloro-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPIFDSXYXHYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447363
Record name 2,2-Dichloro-1,2-diphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31315-51-2
Record name 2,2-Dichloro-1,2-diphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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